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Compound of Interest

Compound Name: 2-Acetylquinoxaline

Cat. No.: B1338386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
acetylquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and

materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

The information presented herein is intended to serve as a valuable resource for researchers

engaged in the synthesis, characterization, and application of quinoxaline derivatives.

Spectroscopic Data Summary
The structural elucidation of 2-acetylquinoxaline (IUPAC name: 1-(quinoxalin-2-yl)ethan-1-

one), with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol , is

supported by a combination of spectroscopic techniques. The key quantitative data are

summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Acetylquinoxaline
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data for 2-Acetylquinoxaline

Chemical Shift (δ, ppm) Assignment

Data not available in search results

Note: Specific experimental ¹H and ¹³C NMR data for 2-acetylquinoxaline were not available

in the provided search results. The expected chemical shifts can be inferred from data for

similar quinoxaline derivatives. For instance, in substituted 2-(thienyl)quinoxalines, the

quinoxaline protons typically appear in the aromatic region (δ 7.7-9.2 ppm), and the carbon

signals of the quinoxaline core are observed between δ 128-148 ppm[1].

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

spectrum of 2-acetylquinoxaline is characterized by the presence of a carbonyl group and

aromatic rings.

Table 3: FT-IR Spectroscopic Data for 2-Acetylquinoxaline

Wavenumber (cm⁻¹) Intensity Assignment

Data not available in search

results

Note: Specific experimental IR data for 2-acetylquinoxaline were not found. However, based

on its structure as an aromatic ketone, characteristic absorption bands are expected. These

include a strong C=O stretching vibration, typically in the range of 1680-1660 cm⁻¹, C=N

stretching of the quinoxaline ring, C=C stretching of the aromatic rings, and various C-H

stretching and bending vibrations[2].
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, aiding in the confirmation of its molecular formula and structure.

Table 4: Mass Spectrometry Data for 2-Acetylquinoxaline

m/z Relative Intensity (%) Assignment

Data not available in search

results

Note: A specific mass spectrum for 2-acetylquinoxaline was not available. The molecular ion

peak [M]⁺ would be expected at m/z 172.18. Fragmentation would likely involve the loss of the

acetyl group and other characteristic cleavages of the quinoxaline ring system.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are

general protocols that can be adapted for the analysis of 2-acetylquinoxaline.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 2-acetylquinoxaline in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds.

Process the data using Fourier transformation, followed by phase and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer

acquisition time and relaxation delay may be required to achieve a good signal-to-noise

ratio.

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative

number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to

assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR

spectrum based on their chemical shifts.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-acetylquinoxaline.

Methodology:

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 2-acetylquinoxaline with approximately

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and bond vibrations.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 2-
acetylquinoxaline.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. Propose a fragmentation pathway consistent with the observed

spectrum and the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for a compound like 2-acetylquinoxaline can be

visualized as a structured workflow.
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Caption: Workflow for the spectroscopic characterization of 2-acetylquinoxaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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